Aromatic hydroxylation in a new tyrosinase model system and formation of a novel bis(µ-hydroxo)dicopper(II) complex due to an unprecedented ligand coupling reaction
Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/CC9960000013
Abstract
A new binucleating nitrogen-donor ligand exhibits tyrosinase-like activity by bringing about aromatic hydroxylation mediated by copper; the phenoxy- and hydroxyl-bridged copper(II) complex 1 and a novel dihydroxy-bridged copper(II) complex 2 are structurally characterized.
Recommended Literature
- [1] Solvent-free synthesis of magnesium phosphite-oxalates that show second-harmonic generation responses†
- [2] An ultrastable olefin-linked covalent organic framework for photocatalytic decarboxylative alkylations under highly acidic conditions†
- [3] Squashed {Fe2IIIM4III} octahedra (M = Y, Gd, Dy) from the first use of the cyanoacetate ligand in 3d/4f coordination chemistry†
- [4] Characterization of human neutrophilpeptides (α-Defensins) in the tears of dry eye patients
- [5] The solid-state behaviour of 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea
- [6] Specific capture and intact release of breast cancer cells using a twin-layer vein-shaped microchip with a self-assembled surface†
- [7] Effect of secondary relaxation transitions on photo-induced anisotropy in glassy azobenzene-functionalized polymers
- [8] Ultrasensitive photoelectrochemical biosensing platform based target-triggered biocatalytic precipitation reactions on a flower-like Bi2O2S super-structured photoanode†
- [9] Towards basic ionic liquid-based hybrid membranes as hydroxide-conducting electrolytes under low humidity conditions†
- [10] Back cover